

Phosphamidon chemical structure and properties

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Compound of Interest

Compound Name: *Phosphamidon*

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Phosphamidon: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of the organophosphate insecticide, **phosphamidon**. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and toxicological studies.

Chemical Identity and Structure

Phosphamidon is a systemic insecticide and acaricide that was first introduced in the 1960s. It belongs to the organophosphate class of chemicals and acts as a cholinesterase inhibitor.^[1]

Chemical Structure:

The chemical structure of **phosphamidon** is characterized by a dimethyl phosphate group attached to a vinyl group, which also contains a chloro and a diethylcarbamoyl substituent.

Phosphamidon exists as a mixture of (Z) and (E) stereoisomers.^{[1][2][3]}

Caption: Chemical structure of **Phosphamidon**.

Physicochemical Properties

A summary of the key physicochemical properties of **phosphamidon** is presented in the table below. These properties are crucial for understanding its environmental fate and behavior, as well as its toxicokinetics.

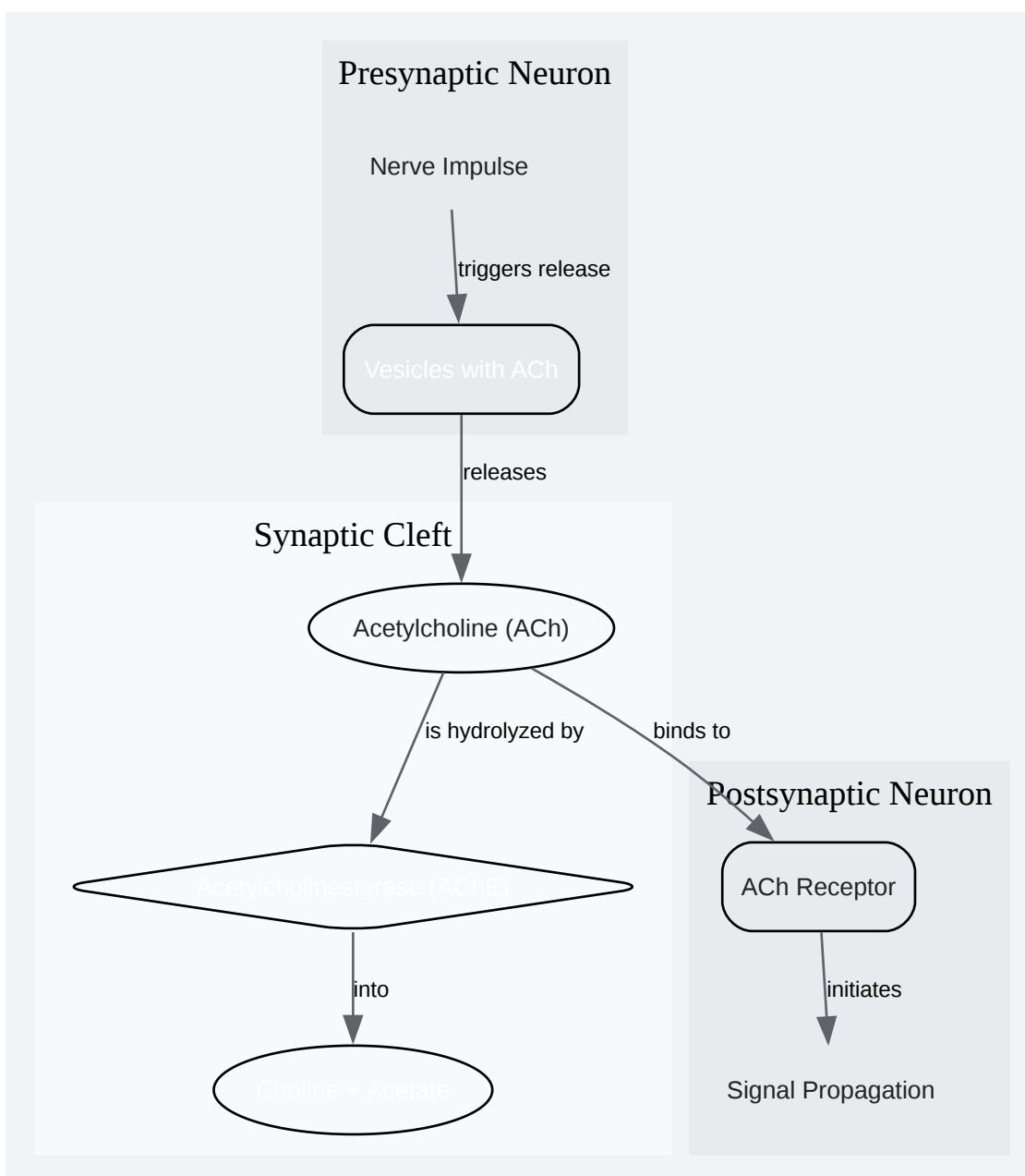
Property	Value	Reference(s)
IUPAC Name	(2E/Z)-2-Chloro-3-(diethylamino)-1-methyl-3-oxoprop-1-enyl dimethyl phosphate	[1]
CAS Number	13171-21-6	[1]
Molecular Formula	C ₁₀ H ₁₉ ClNO ₅ P	[1]
Molar Mass	299.69 g/mol	[4]
Physical State	Pale yellow to colorless oily liquid	[1][3]
Melting Point	-45 °C	[2]
Boiling Point	162 °C at 1.5 mmHg	[1][5]
Water Solubility	Miscible	[1][2][3][4]
Vapor Pressure	2.5 x 10 ⁻⁵ mmHg at 20 °C	[1][5]
Octanol-Water Partition Coefficient (logP)	0.8	[5]

Mechanism of Action: Acetylcholinesterase Inhibition

Phosphamidon, like other organophosphate insecticides, exerts its toxic effects primarily through the inhibition of the enzyme acetylcholinesterase (AChE). [3] AChE is critical for the proper functioning of the nervous system, where it is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

Normal Cholinergic Synaptic Transmission

Under normal physiological conditions, the arrival of a nerve impulse at the presynaptic terminal triggers the release of ACh into the synaptic cleft. ACh then binds to its receptors on the postsynaptic membrane, leading to the propagation of the nerve signal. To terminate the signal and allow for subsequent nerve impulses, AChE rapidly breaks down ACh into choline and acetate.



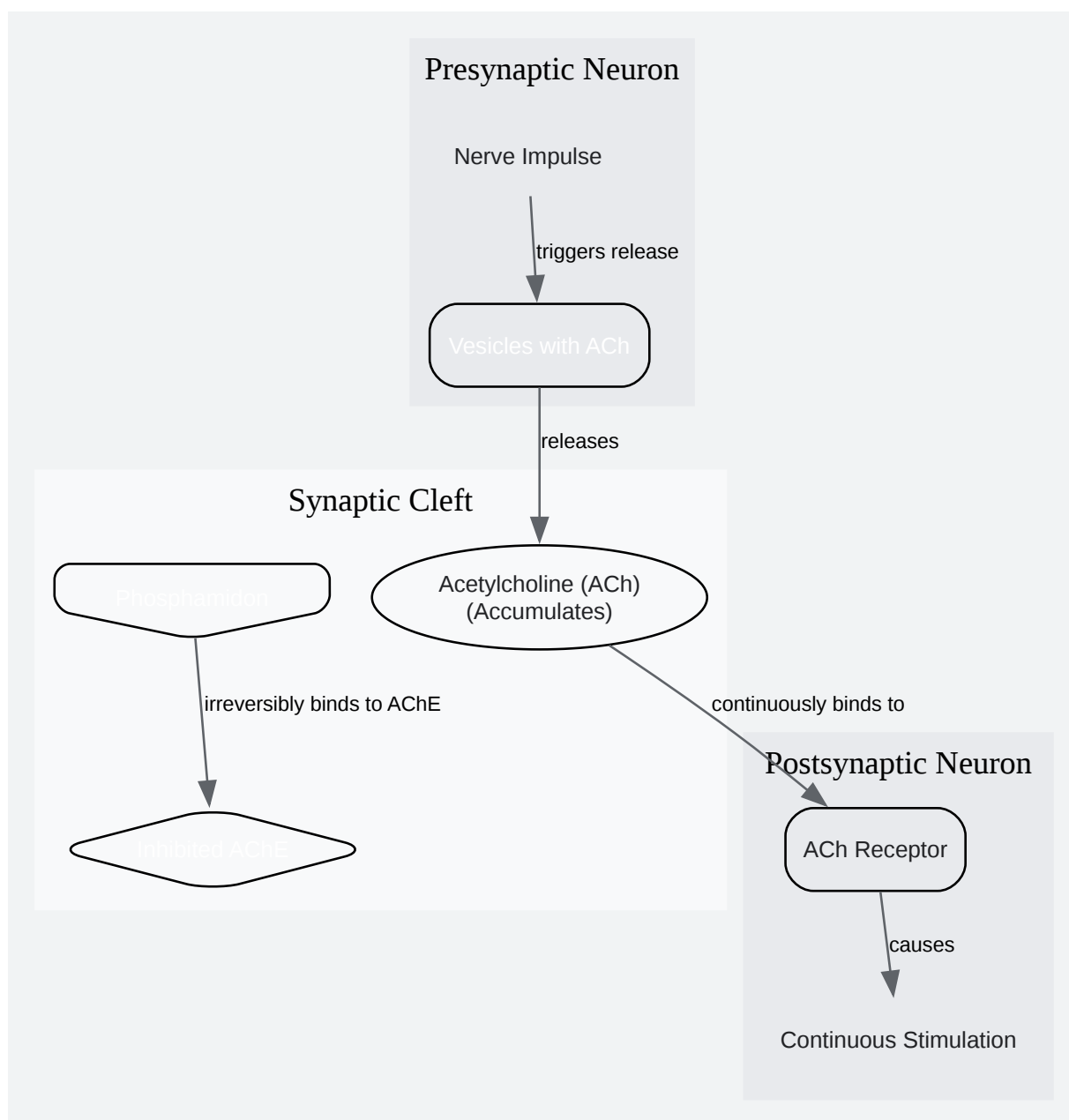
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Caption: Normal cholinergic synaptic transmission.

Inhibition by Phosphamidon

Phosphamidon acts as an irreversible inhibitor of AChE. The phosphate group of **phosphamidon** covalently binds to the serine hydroxyl group in the active site of AChE, forming a stable, phosphorylated enzyme that is functionally inactive. This inactivation prevents the breakdown of ACh.

The accumulation of excess ACh in the synaptic cleft leads to continuous stimulation of cholinergic receptors on the postsynaptic membrane. This overstimulation results in a range of toxic effects, including muscle tremors, convulsions, paralysis, and in severe cases, respiratory failure and death.



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Caption: Acetylcholinesterase inhibition by **phosphamidon**.

Experimental Protocols

The following sections outline detailed methodologies for determining the key physicochemical properties of **phosphamidon**, based on internationally recognized OECD guidelines.

Determination of Water Solubility (OECD Guideline 105)

Given that **phosphamidon** is miscible with water, a precise solubility value is not applicable. However, for compounds with limited solubility, the following protocol would be employed.

Principle: The shake-flask method is a widely used technique to determine the water solubility of a substance. It involves saturating water with the test substance and then measuring the concentration of the substance in the aqueous solution.

Methodology:

- Preparation of Test System:
 - A series of glass vessels with airtight stoppers are used.
 - A known volume of distilled or deionized water is added to each vessel.
 - An excess amount of **phosphamidon** is added to each vessel to ensure that a saturated solution is formed.
- Equilibration:
 - The vessels are agitated at a constant temperature (e.g., 20°C or 25°C) in a thermostatically controlled shaker or water bath.
 - Agitation is continued until equilibrium is reached, which is determined by taking samples at different time points and analyzing the concentration of **phosphamidon** until it remains constant.
- Phase Separation:
 - After equilibration, the vessels are allowed to stand to allow for the separation of the undissolved **phosphamidon** from the aqueous solution.
 - Centrifugation may be used to facilitate the separation of the solid and liquid phases.
- Analysis:

- A sample of the clear aqueous phase is carefully withdrawn.
- The concentration of **phosphamidon** in the aqueous sample is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a nitrogen-phosphorus detector (NPD).[6]
- Data Reporting:
 - The water solubility is reported as the mean concentration from at least three replicate vessels, expressed in g/L or mg/L, along with the test temperature.

Determination of Vapor Pressure (OECD Guideline 104)

Principle: The gas saturation method is suitable for determining the vapor pressure of substances with low volatility, such as **phosphamidon**. This method involves passing a stream of inert gas over the substance and measuring the amount of substance that vaporizes.

Methodology:

- Apparatus Setup:
 - A thermostatically controlled chamber is used to maintain a constant temperature.
 - A known amount of **phosphamidon** is placed in a sample boat within the chamber.
 - An inert carrier gas (e.g., nitrogen or argon) is passed through the chamber at a known and controlled flow rate.
 - A sorbent trap (e.g., a tube containing a suitable adsorbent material) is placed downstream of the sample to capture the vaporized **phosphamidon**.
- Saturation:
 - The carrier gas is passed over the **phosphamidon** for a sufficient period to ensure that the gas stream becomes saturated with the vapor of the substance.
- Sample Collection and Analysis:

- After a known volume of gas has passed through the chamber, the sorbent trap is removed.
- The trapped **phosphamidon** is eluted from the sorbent with a suitable solvent.
- The amount of **phosphamidon** in the eluate is quantified using an appropriate analytical technique, such as GC-NPD or GC-MS.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Calculation:
 - The vapor pressure (P) is calculated using the following equation: $P = (m / V) * (R * T)$ where:
 - m = mass of the substance collected in the sorbent trap
 - V = volume of the carrier gas passed through the chamber
 - R = ideal gas constant
 - T = absolute temperature
- Data Reporting:
 - The vapor pressure is reported in Pascals (Pa) or millimeters of mercury (mmHg) at a specified temperature.

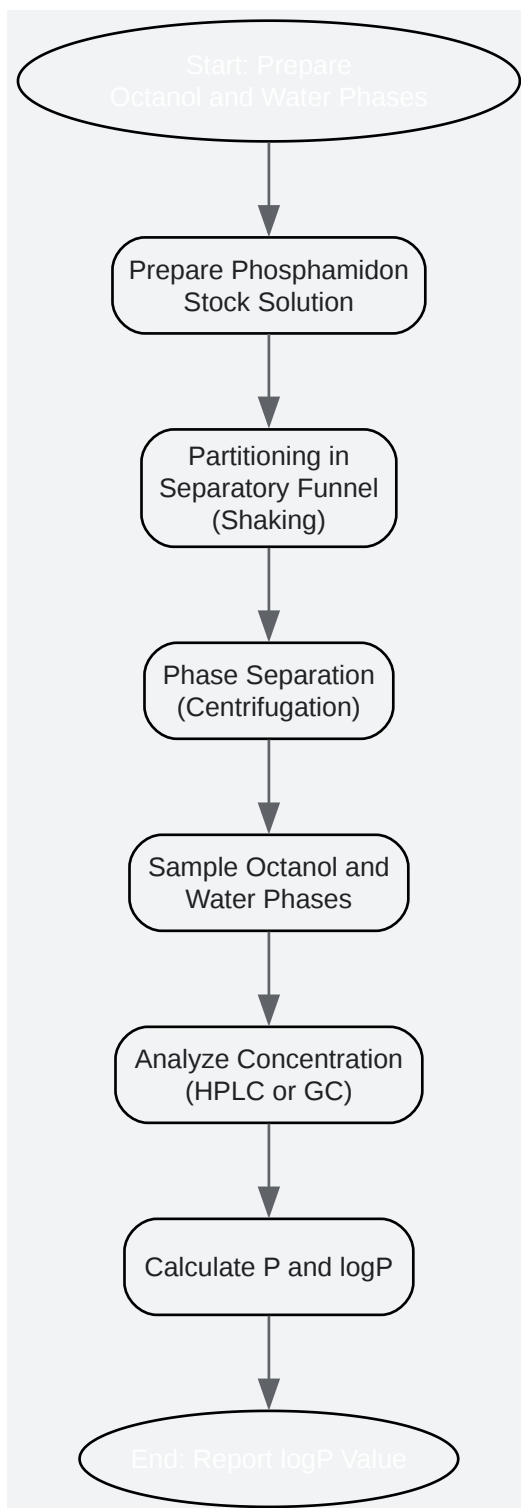
Determination of Octanol-Water Partition Coefficient (logP) (OECD Guideline 107)

Principle: The shake-flask method is the classical and most reliable method for determining the octanol-water partition coefficient (logP). It involves partitioning a substance between n-octanol and water and then measuring the concentration of the substance in each phase at equilibrium.
[\[11\]](#)[\[12\]](#)[\[13\]](#)

Methodology:

- Preparation of Phases:

- n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.
- A stock solution of **phosphamidon** is prepared in either water-saturated n-octanol or octanol-saturated water.
- Partitioning:
 - Known volumes of the water-saturated n-octanol and the octanol-saturated water are placed in a separatory funnel.
 - A small volume of the **phosphamidon** stock solution is added.
 - The funnel is shaken vigorously for a set period to allow for the partitioning of **phosphamidon** between the two phases.
 - The shaking is followed by a period of rest to allow the two phases to separate completely. Centrifugation can be used to aid separation.
- Analysis:
 - Aliquots are carefully taken from both the n-octanol and the water phases.
 - The concentration of **phosphamidon** in each aliquot is determined using a suitable analytical method, such as HPLC-UV or GC-NPD.
- Calculation:
 - The partition coefficient (P) is calculated as the ratio of the concentration of **phosphamidon** in the n-octanol phase to its concentration in the water phase: $P = C_{\text{octanol}} / C_{\text{water}}$
 - The result is typically expressed as its base-10 logarithm (logP).
- Data Reporting:
 - The logP value is reported, along with the temperature at which the determination was made.



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Caption: Experimental workflow for logP determination.

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